molecular formula C10H12N6 B275483 N~1~-[(2E)-3-phenylprop-2-en-1-yl]-1H-tetrazole-1,5-diamine

N~1~-[(2E)-3-phenylprop-2-en-1-yl]-1H-tetrazole-1,5-diamine

Cat. No. B275483
M. Wt: 216.24 g/mol
InChI Key: LMEQWPMKJMYBLK-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-[(2E)-3-phenylprop-2-en-1-yl]-1H-tetrazole-1,5-diamine, also known as PTZ, is a tetrazole derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. PTZ has been found to exhibit a wide range of biological activities including anti-inflammatory, antitumor, and antimicrobial properties. In

Mechanism of Action

The mechanism of action of N~1~-[(2E)-3-phenylprop-2-en-1-yl]-1H-tetrazole-1,5-diamine is not fully understood. However, studies have suggested that N~1~-[(2E)-3-phenylprop-2-en-1-yl]-1H-tetrazole-1,5-diamine exerts its biological effects by modulating the activity of various enzymes and signaling pathways. For example, N~1~-[(2E)-3-phenylprop-2-en-1-yl]-1H-tetrazole-1,5-diamine has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. N~1~-[(2E)-3-phenylprop-2-en-1-yl]-1H-tetrazole-1,5-diamine has also been shown to activate the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that N~1~-[(2E)-3-phenylprop-2-en-1-yl]-1H-tetrazole-1,5-diamine has a wide range of biochemical and physiological effects. N~1~-[(2E)-3-phenylprop-2-en-1-yl]-1H-tetrazole-1,5-diamine has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in macrophages and microglial cells. N~1~-[(2E)-3-phenylprop-2-en-1-yl]-1H-tetrazole-1,5-diamine has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. In addition, N~1~-[(2E)-3-phenylprop-2-en-1-yl]-1H-tetrazole-1,5-diamine has been found to have antimicrobial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

One of the advantages of using N~1~-[(2E)-3-phenylprop-2-en-1-yl]-1H-tetrazole-1,5-diamine in lab experiments is its wide range of biological activities. N~1~-[(2E)-3-phenylprop-2-en-1-yl]-1H-tetrazole-1,5-diamine has been found to exhibit anti-inflammatory, antitumor, and antimicrobial properties, making it a versatile compound for studying various diseases. However, one of the limitations of using N~1~-[(2E)-3-phenylprop-2-en-1-yl]-1H-tetrazole-1,5-diamine in lab experiments is its low solubility in water, which can make it difficult to prepare solutions for in vitro assays.

Future Directions

There are several future directions for research on N~1~-[(2E)-3-phenylprop-2-en-1-yl]-1H-tetrazole-1,5-diamine. One area of interest is the development of N~1~-[(2E)-3-phenylprop-2-en-1-yl]-1H-tetrazole-1,5-diamine derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of N~1~-[(2E)-3-phenylprop-2-en-1-yl]-1H-tetrazole-1,5-diamine in more detail, particularly its effects on various enzymes and signaling pathways. Furthermore, the potential therapeutic applications of N~1~-[(2E)-3-phenylprop-2-en-1-yl]-1H-tetrazole-1,5-diamine in various diseases, such as cancer and inflammatory disorders, should be explored further.

Synthesis Methods

N~1~-[(2E)-3-phenylprop-2-en-1-yl]-1H-tetrazole-1,5-diamine can be synthesized by the reaction between 3-phenylprop-2-en-1-amine and sodium azide in the presence of copper sulfate. The reaction takes place in a mixture of water and ethanol and is carried out under reflux conditions. The resulting product is then purified by recrystallization to obtain pure N~1~-[(2E)-3-phenylprop-2-en-1-yl]-1H-tetrazole-1,5-diamine.

Scientific Research Applications

N~1~-[(2E)-3-phenylprop-2-en-1-yl]-1H-tetrazole-1,5-diamine has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that N~1~-[(2E)-3-phenylprop-2-en-1-yl]-1H-tetrazole-1,5-diamine exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. N~1~-[(2E)-3-phenylprop-2-en-1-yl]-1H-tetrazole-1,5-diamine has also been found to have antitumor properties by inducing apoptosis in cancer cells. In addition, N~1~-[(2E)-3-phenylprop-2-en-1-yl]-1H-tetrazole-1,5-diamine has shown antimicrobial activity against various bacterial strains.

properties

Molecular Formula

C10H12N6

Molecular Weight

216.24 g/mol

IUPAC Name

1-N-[(E)-3-phenylprop-2-enyl]tetrazole-1,5-diamine

InChI

InChI=1S/C10H12N6/c11-10-13-14-15-16(10)12-8-4-7-9-5-2-1-3-6-9/h1-7,12H,8H2,(H2,11,13,15)/b7-4+

InChI Key

LMEQWPMKJMYBLK-QPJJXVBHSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CNN2C(=NN=N2)N

SMILES

C1=CC=C(C=C1)C=CCNN2C(=NN=N2)N

Canonical SMILES

C1=CC=C(C=C1)C=CCNN2C(=NN=N2)N

Origin of Product

United States

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